Fmoc-D-Phe-OH-d8

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

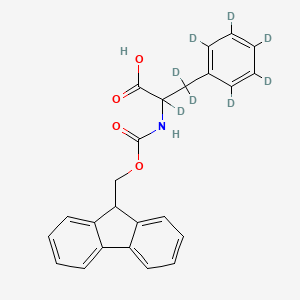

Structure

3D Structure

Eigenschaften

Molekularformel |

C24H21NO4 |

|---|---|

Molekulargewicht |

395.5 g/mol |

IUPAC-Name |

2,3,3-trideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |

InChI |

InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/i1D,2D,3D,8D,9D,14D2,22D |

InChI-Schlüssel |

SJVFAHZPLIXNDH-XTLNFGAXSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[2H])[2H] |

Kanonische SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Fmoc-D-Phe-OH-d8: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Phe-OH-d8 is the deuterium-labeled form of N-α-(9-fluorenylmethoxycarbonyl)-D-phenylalanine. This isotopically labeled amino acid is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the preparation of labeled peptides used in quantitative proteomics, pharmacokinetic studies, and as internal standards for mass spectrometry-based assays. The incorporation of deuterium atoms provides a distinct mass shift without significantly altering the chemical properties of the peptide, enabling sensitive and accurate quantification. This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and its primary applications.

Chemical and Physical Properties

This compound is a white to off-white powder. Its fundamental properties are summarized in the table below. It is important to note the existing ambiguity in the CAS numbering for this compound. While some suppliers associate it with the CAS number for the non-deuterated form (86123-10-6), the isotopically labeled L-isomer is registered under CAS number 1353853-39-0. Researchers should verify the specific product information from their supplier.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₁₃D₈NO₄ | [1] |

| Molecular Weight | 395.48 g/mol | [2] |

| Appearance | White to off-white powder | |

| Purity | Typically ≥98% | [2] |

| Storage | Store at 2-8°C, desiccated | [2] |

| CAS Number | 86123-10-6 (often cited, but for non-deuterated form) | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process that involves the asymmetric synthesis of D-phenylalanine-d8 followed by the protection of its amino group with the Fmoc moiety.

Step 1: Asymmetric Synthesis of D-Phenylalanine-d8

Several methods exist for the asymmetric synthesis of deuterated amino acids. One effective method is the dynamic kinetic resolution of a racemic phenylalanine precursor using a chiral Ni(II) complex, which facilitates deuteration at the α-position.

-

Materials:

-

Racemic phenylalanine

-

(S)-2-[(N-benzylprolyl)amino]benzophenone

-

Nickel(II) nitrate hexahydrate

-

Sodium deuteroxide (NaOD) in D₂O

-

Methanol-d₄ (CD₃OD)

-

Hydrochloric acid (HCl)

-

Dowex 50WX8 resin

-

-

Procedure:

-

A mixture of racemic phenylalanine, the chiral ligand, and nickel(II) nitrate hexahydrate is dissolved in methanol-d₄.

-

A solution of NaOD in D₂O is added, and the mixture is stirred at room temperature to facilitate the formation of the Ni(II) complex and subsequent H/D exchange at the α-position.

-

The reaction progress and deuteration level are monitored by ¹H NMR.

-

Upon completion, the reaction is quenched, and the resulting D-phenylalanine-d8 is purified from the chiral auxiliary.

-

The crude product is purified by ion-exchange chromatography using Dowex 50WX8 resin to yield enantiomerically pure D-phenylalanine-d8.

-

Step 2: Fmoc Protection of D-Phenylalanine-d8

The resulting D-phenylalanine-d8 is then protected with the Fmoc group.

-

Materials:

-

D-phenylalanine-d8

-

9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

D-phenylalanine-d8 is dissolved in an aqueous solution of sodium carbonate.

-

A solution of Fmoc-Cl in dioxane is added dropwise to the amino acid solution at 0°C with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Water is added, and the aqueous layer is washed with diethyl ether to remove unreacted Fmoc-Cl.

-

The aqueous layer is acidified to a low pH with HCl to precipitate the this compound.

-

The precipitate is collected by filtration, washed with water, and dried under vacuum to yield the final product.

-

Analytical Characterization

-

¹H NMR: The ¹H NMR spectrum of this compound is expected to be similar to that of its non-deuterated counterpart, with the notable absence of the proton signals corresponding to the deuterated positions (the phenyl ring and the α- and β-protons of the amino acid backbone). The characteristic peaks of the Fmoc group (around 7.3-7.8 ppm) and the remaining protons should be present.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound (m/z [M+H]⁺ ≈ 396.5). The isotopic distribution will confirm the high level of deuterium incorporation.

Applications in Research and Development

This compound is primarily utilized in:

-

Quantitative Proteomics: As a building block for the synthesis of stable isotope-labeled peptides, which serve as internal standards for the absolute quantification of proteins in complex biological samples.

-

Pharmacokinetic Studies: To trace the absorption, distribution, metabolism, and excretion (ADME) of peptide-based drugs.

-

Biomolecular NMR: For structural and dynamic studies of peptides and proteins, where selective deuteration can simplify complex spectra.

Diagrams

Caption: Synthesis workflow for this compound.

Caption: Workflow for Solid-Phase Peptide Synthesis.

References

Fmoc-D-Phe-OH-d8 chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of Fmoc-D-Phe-OH-d8, a deuterated derivative of Fmoc-D-Phenylalanine. This document is intended for professionals in the fields of chemical research, drug development, and proteomics who utilize isotopically labeled compounds.

Core Chemical Properties

This compound is a stable, isotopically labeled amino acid that serves as a valuable tool in various research applications, primarily in peptide synthesis and as an internal standard in mass spectrometry-based proteomics. The deuterium labeling provides a distinct mass shift, enabling precise quantification and differentiation from its non-deuterated counterpart.

Physicochemical Data

Table 1: General Chemical Properties

| Property | This compound | Fmoc-D-Phe-OH |

| Molecular Formula | C₂₄H₁₃D₈NO₄ | C₂₄H₂₁NO₄[1] |

| Molecular Weight | 395.48 g/mol | 387.43 g/mol [2] |

| CAS Number | 1353853-39-0 | 86123-10-6[1] |

| Appearance | White to off-white solid | White to off-white powder[1] |

| Purity | Typically ≥98% | ≥99.5% (Chiral HPLC)[1] |

| Isotopic Enrichment | Atom % D not consistently reported | N/A |

Table 2: Physical and Chemical Data

| Property | This compound | Fmoc-D-Phe-OH |

| Melting Point | Data not available | 180 - 195 °C |

| Boiling Point | ~620.1 °C at 760 mmHg (predicted) | Data not available |

| Flash Point | ~328.8 °C (predicted) | Data not available |

| Density | ~1.3 g/cm³ (predicted) | Data not available |

| Optical Rotation | Data not available | [α]D²⁰ = +38.4° (c=1 in DMF) |

| Solubility | Soluble in DMSO, DMF | Soluble in DMSO (100 mg/mL), DMF |

| Storage Conditions | Store at 2-8°C, desiccated, protected from light | Store at 2-8°C |

Experimental Protocols

This compound is primarily utilized in solid-phase peptide synthesis (SPPS). The general workflow for incorporating this deuterated amino acid into a peptide sequence is analogous to that of standard Fmoc-amino acids.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following is a generalized protocol for the incorporation of this compound into a peptide chain using Fmoc-based SPPS.

1. Resin Swelling:

-

The appropriate solid support (e.g., Wang resin, Rink amide resin) is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), for a period of 30 minutes to 1 hour with gentle agitation.

2. Fmoc Deprotection:

-

The N-terminal Fmoc protecting group of the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF.

-

This reaction is typically carried out for 5-20 minutes at room temperature. The resin is then washed thoroughly with DMF to remove the cleaved Fmoc group and residual piperidine.

3. Amino Acid Coupling:

-

In a separate vessel, this compound is activated. This is achieved by dissolving the amino acid in DMF and adding a coupling reagent (e.g., HBTU, HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA).

-

The activated amino acid solution is then added to the deprotected resin. The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation.

-

The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.

4. Capping (Optional):

-

To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed using acetic anhydride and a base.

5. Cleavage and Deprotection:

-

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

-

A cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane - TIPS), is added to the resin.

-

The cleavage reaction is usually performed for 1-3 hours at room temperature. The cleaved peptide is then precipitated from the TFA solution using cold diethyl ether.

References

An In-depth Technical Guide to Fmoc-D-Phe-OH-d8: Structure and Synthesis

For researchers, scientists, and professionals in drug development, isotopically labeled amino acids are invaluable tools. Among these, Fmoc-D-Phe-OH-d8, a deuterated and protected version of D-phenylalanine, serves a critical role in modern proteomics and peptide chemistry. This technical guide provides a comprehensive overview of its structure, a proposed synthesis pathway, and its primary applications, adhering to stringent data presentation and visualization standards.

Chemical Structure and Properties

This compound is the N-α-9-fluorenylmethoxycarbonyl (Fmoc) protected form of D-phenylalanine, where eight hydrogen atoms have been replaced by deuterium. The deuteration primarily occurs on the phenyl ring and the β-methylene group, which enhances its utility in mass spectrometry-based applications by providing a distinct mass shift.

The molecular formula for Fmoc-D-Phenylalanine-d8 is C₂₄H₁₃D₈NO₄. Based on analogous deuterated L-phenylalanine, the likely positions of the deuterium atoms are on the benzene ring (d5) and the β- and α-carbons of the side chain (d3), represented by the formula C₆D₅CD₂CD(NH-FMOC)COOH.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₁₃D₈NO₄ | [2] |

| Molecular Weight | 395.48 g/mol | [1] |

| Appearance | White to off-white powder | [3] |

| Purity | ≥98% | [1] |

| Storage Conditions | 2-8°C, desiccated, protected from light |

Below is a diagram illustrating the chemical structure of this compound.

References

An In-depth Technical Guide to Fmoc-D-Phe-OH-d8

This technical guide provides a comprehensive overview of Fmoc-D-Phe-OH-d8, a deuterated derivative of Fmoc-D-phenylalanine, for researchers, scientists, and professionals in drug development. This document details its chemical properties, applications, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a stable isotope-labeled amino acid derivative. The incorporation of deuterium atoms provides a distinct mass signature, making it a valuable tool in mass spectrometry-based applications. While a specific CAS number for this compound is not consistently reported across databases, data for the closely related non-deuterated D-isomer and the deuterated L-isomer are well-documented. The CAS number for the non-deuterated Fmoc-D-Phe-OH is 86123-10-6.[1][2][3][4] For the deuterated L-isomer, Fmoc-L-Phe-OH-d8, the labeled CAS number is 1353853-39-0.

Below is a summary of key quantitative data for Fmoc-D-Phe-OH and its deuterated L-isomer analog.

| Property | Fmoc-D-Phe-OH | Fmoc-L-Phe-OH-d8 |

| CAS Number | 86123-10-6 | 1353853-39-0 (labeled) |

| Molecular Formula | C₂₄H₂₁NO₄ | C₂₄H₁₃D₈NO₄ |

| Molecular Weight | 387.43 g/mol | 395.48 g/mol |

| Appearance | White to off-white powder | Not specified |

| Purity | ≥98.0% to ≥99.5% | 98% |

| Melting Point | 180 - 195 °C | Not specified |

| Optical Rotation | [a]₂₀/D = +37 ±2.5° (c=1 in DMF) | Not specified |

| Storage Temperature | 2-8°C | 2-8°C, desiccated, protected from light |

Applications in Research and Drug Development

Fmoc-protected amino acids are fundamental reagents in solid-phase peptide synthesis (SPPS), a cornerstone of peptide chemistry. The deuterated version, this compound, is particularly valuable for:

-

Mass Spectrometry-Based Proteomics: Isotope-labeled peptides synthesized with this compound serve as internal standards for accurate quantification of proteins and peptides in complex biological samples.

-

Pharmacokinetic Studies: The deuterium label allows for the differentiation of a drug candidate from its endogenous, non-labeled counterparts, facilitating studies on absorption, distribution, metabolism, and excretion (ADME).

-

Peptide Therapeutics: The incorporation of D-amino acids can enhance the stability of peptide drugs against enzymatic degradation, thereby improving their bioavailability and therapeutic efficacy. Fmoc-D-Phe-OH is used in the development of peptide-based therapeutics for conditions such as cancer and metabolic disorders.

-

Biomaterials and Drug Delivery: The hydrophobic nature of the phenylalanine side chain makes it suitable for designing self-assembling nanostructures for drug delivery systems.

-

Neuroscience Research: This compound is utilized in studies of neurotransmitter pathways to understand the role of peptides in brain function.

Experimental Protocols

The primary application of this compound is in Solid-Phase Peptide Synthesis (SPPS). Below is a general protocol for the incorporation of this amino acid into a peptide chain.

The following diagram illustrates the cyclical nature of SPPS using Fmoc chemistry.

Caption: General workflow for Fmoc solid-phase peptide synthesis.

This protocol outlines the manual synthesis of a peptide incorporating this compound.

1. Resin Swelling:

-

Place the desired amount of a suitable resin (e.g., Rink Amide MBHA) in a solid-phase synthesis vessel.

-

Add Dichloromethane (DCM) and allow the resin to swell for approximately 30 minutes with gentle agitation.

-

Drain the DCM and wash the resin three times with N,N-Dimethylformamide (DMF).

2. Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (at least five times) to remove residual piperidine.

3. Amino Acid Coupling:

-

In a separate vial, dissolve this compound (typically 3 equivalents relative to the resin loading capacity) and coupling reagents. Common coupling systems include HBTU/HOBt with DIPEA.

-

Pre-activate the amino acid solution for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for at least 2 hours at room temperature with agitation.

-

To monitor the completion of the reaction, a ninhydrin test can be performed.

4. Washing:

-

Drain the coupling solution.

-

Wash the resin sequentially with DMF, DCM, and then DMF again (three times with each solvent) to remove any unreacted reagents.

5. Cycle Repetition:

-

Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

6. Final Deprotection and Cleavage:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

-

Wash the resin with DMF and DCM, and then dry it under a vacuum.

-

Treat the resin with a cleavage cocktail to release the synthesized peptide. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). The reaction is typically run for 2 hours at room temperature.

7. Peptide Precipitation and Purification:

-

Filter the cleavage mixture to separate the resin.

-

Precipitate the peptide from the filtrate by adding it to cold diethyl ether.

-

Collect the precipitated peptide by centrifugation and wash with cold ether.

-

The crude peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Logical Relationships

The primary logical relationship involving this compound is its role as a building block in the synthesis of labeled peptides for various research applications.

References

Technical Guide: Molecular Weight Determination of Isotopically Labeled Fmoc-D-Phenylalanine

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of (9-Fluorenylmethoxycarbonyl)-D-phenylalanine-d8 (Fmoc-D-Phe-OH-d8), a deuterated analogue of Fmoc-D-Phe-OH. This document outlines the molecular properties, the methodology for their determination, and a logical workflow for calculating the molecular weight of isotopically labeled compounds.

Data Presentation: Molecular Properties

The incorporation of stable isotopes, such as deuterium (²H or D), is a critical technique in drug development and metabolic research. Deuterium substitution increases the mass of a compound, a change that can be precisely quantified. The key molecular weight information for Fmoc-D-Phe-OH and its d8 isotopologue is summarized below.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Notes |

| Fmoc-D-Phe-OH | C₂₄H₂₁NO₄[1] | 387.43[1][2] | Standard, non-isotopically labeled compound. |

| This compound | C₂₄H₁₃D₈NO₄ | 395.48 | Heavy-isotope labeled analogue. The molecular weight is identical to its L-enantiomer, Fmoc-L-Phe-OH-d8. |

The mass increase is due to the substitution of eight protium (¹H) atoms with eight deuterium (²H) atoms. A deuterium nucleus contains one proton and one neutron, making it approximately twice as heavy as a protium nucleus, which has only a single proton.

Experimental Protocol: Molecular Weight Verification

The molecular weight of this compound and similar compounds is typically determined and verified using mass spectrometry.

Objective: To accurately determine the mass-to-charge ratio (m/z) of the analyte and confirm its molecular weight.

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of the analyte (e.g., this compound) is prepared in a suitable volatile solvent, such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.

-

Ionization: The sample solution is introduced into the ESI source. A high voltage is applied to a capillary needle, causing the liquid to nebulize into a fine spray of charged droplets.

-

Desolvation: The charged droplets evaporate in a stream of drying gas (typically nitrogen) and under vacuum, leading to a decrease in droplet size and an increase in charge density. This process ultimately results in the formation of gas-phase ions of the analyte.

-

Mass Analysis: The generated ions are guided into a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

-

Data Analysis: The resulting mass spectrum plots ion intensity versus m/z. For this compound, a prominent peak corresponding to the protonated molecule [M+H]⁺ would be expected at an m/z value of approximately 396.49. The un-deuterated compound would show a corresponding peak at approximately 388.44. The observed mass confirms the molecular weight and the success of the isotopic labeling.

Visualization

The following diagrams illustrate the conceptual relationships and workflows discussed in this guide.

References

The Strategic Application of Deuterium-Labeled Fmoc-D-Phenylalanine in Advanced Drug Development and Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the multifaceted utility of deuterium-labeled Fmoc-D-phenylalanine, a critical tool in modern pharmaceutical research and development. The strategic incorporation of deuterium, a stable, heavy isotope of hydrogen, into the D-isoform of phenylalanine, protected by a fluorenylmethyloxycarbonyl (Fmoc) group, provides a sophisticated method for overcoming common challenges in peptide and small molecule drug development. This document details its primary applications, presents relevant quantitative data, outlines key experimental protocols, and illustrates fundamental concepts through logical diagrams.

Core Applications in Drug Discovery and Development

Deuterium-labeled Fmoc-D-phenylalanine is primarily leveraged in three key areas: enhancing metabolic stability, enabling precise pharmacokinetic (PK) studies, and serving as an ideal internal standard for bioanalytical assays.

1. Enhancing Metabolic Stability through the Kinetic Isotope Effect (KIE)

The substitution of hydrogen with deuterium at a site of metabolic activity can significantly slow down the rate of enzymatic cleavage. This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), occurs because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond, requiring more energy for an enzyme to break it. By strategically placing deuterium on the D-phenylalanine residue, particularly at sites susceptible to cytochrome P450 (CYP) enzyme-mediated oxidation, the metabolic breakdown of a peptide or peptidomimetic drug can be decelerated. This leads to a longer drug half-life, reduced dosing frequency, and potentially lower toxicity by altering the metabolic profile.

2. Pharmacokinetic (PK) and ADME Studies

Deuterium labeling provides a powerful, non-radioactive method for tracing the Absorption, Distribution, Metabolism, and Excretion (ADME) of drug candidates. When a deuterated drug is administered, its fate within a biological system can be accurately monitored using mass spectrometry. Researchers can co-administer a mixture of the deuterated and non-deuterated (protio) versions of a drug to differentiate the parent compound from its metabolites, providing a clear picture of its biotransformation pathways without the need for radiolabeling.

3. Gold Standard Internal Standards in Quantitative Bioanalysis

In quantitative mass spectrometry (MS), particularly Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards (IS). A deuterium-labeled version of the analyte (the drug being measured) is the ideal IS because it co-elutes with the analyte during chromatography and exhibits nearly identical ionization efficiency in the mass spectrometer's ion source. This co-elution and similar behavior effectively correct for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification of the drug in complex biological matrices like plasma or tissue. Fmoc-D-phenylalanine-d(x) is used to synthesize the SIL version of a peptide therapeutic for this purpose.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the use of deuterium-labeled compounds in drug development.

Table 1: Mass Spectrometry Parameters

| Parameter | Description | Typical Value/Observation |

| Mass Shift | The increase in mass-to-charge ratio (m/z) for each deuterium atom incorporated. | +1.0063 Da per deuterium atom. |

| Isotopic Purity | The percentage of the compound that contains the specified number of deuterium atoms. | Typically >98% for commercially available reagents. |

| MS/MS Fragmentation | Deuterated fragments retain the mass shift, allowing for specific detection in MRM/SRM assays. | Predictable shift in fragment ion m/z. |

Table 2: Bioanalytical and Pharmacokinetic Parameters

| Parameter | Description | Impact of Deuteration |

| Chromatographic Retention Time | The time it takes for a compound to pass through the chromatography column. | Generally co-elutes with the non-labeled analog. Minor shifts are possible but rare. |

| Matrix Effect | The alteration of ionization efficiency by co-eluting matrix components. | The SIL internal standard experiences the same matrix effect as the analyte, correcting for variability. |

| Metabolic Half-Life (t½) | The time required for the concentration of a drug to decrease by half in the body. | Can be significantly increased if deuteration occurs at a metabolic "hotspot" (KIE). |

| Clearance (CL) | The rate at which a drug is removed from the body. | Can be decreased as a direct result of slower metabolism due to the KIE. |

Key Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Deuterium-Labeled Fmoc-D-Phe

This protocol outlines the incorporation of a deuterium-labeled Fmoc-D-phenylalanine into a peptide sequence using a standard automated peptide synthesizer.

-

Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin, chosen based on the desired C-terminal chemistry. Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Dissolve the deuterium-labeled Fmoc-D-phenylalanine (e.g., Fmoc-D-Phe-d5) and a coupling agent (e.g., HBTU/HOBt) in DMF.

-

Add an activation base, such as N,N-Diisopropylethylamine (DIPEA).

-

Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.

-

Monitor the coupling reaction completion using a qualitative ninhydrin test.

-

-

Washing: Wash the resin extensively with DMF followed by Dichloromethane (DCM) to remove excess reagents.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the final product's mass and isotopic incorporation using high-resolution mass spectrometry.

Protocol 2: LC-MS/MS Bioanalytical Assay using a Deuterated Internal Standard

This protocol describes the quantification of a target peptide in a plasma sample.

-

Sample Preparation (Protein Precipitation):

-

Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

-

Add 10 µL of the deuterated internal standard (SIL-IS) working solution (e.g., the synthesized peptide containing Fmoc-D-Phe-d(x)).

-

Vortex briefly.

-

Add 200 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitate.

-

-

Extraction: Transfer the supernatant to a clean tube or 96-well plate. Evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

-

LC-MS/MS Analysis:

-

Chromatography: Inject the reconstituted sample onto an RP-HPLC column (e.g., C18). Elute the analyte and SIL-IS using a gradient of increasing organic solvent.

-

Mass Spectrometry: Analyze the column eluent using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode.

-

MRM Transitions: Monitor at least one specific precursor-to-product ion transition for the analyte and one for the SIL-IS. For example:

-

Analyte: Q1 (Precursor m/z) -> Q3 (Product m/z)

-

SIL-IS: Q1 (Precursor m/z + mass shift) -> Q3 (Product m/z + mass shift)

-

-

-

Quantification: Calculate the peak area ratio of the analyte to the SIL-IS. Generate a calibration curve by plotting the peak area ratios of the calibrator samples against their known concentrations. Determine the concentration of the unknown samples from the calibration curve using linear regression.

Visualized Workflows and Concepts

The following diagrams, generated using Graphviz, illustrate the core concepts and workflows discussed.

Caption: The Deuterium Kinetic Isotope Effect (KIE).

Caption: Workflow for a pharmacokinetic study using a deuterated drug.

Caption: Use of a deuterated internal standard in LC-MS/MS.

Fmoc-D-Phe-OH-d8 supplier and pricing

An In-depth Technical Guide to Fmoc-D-Phe-OH-d8 for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a deuterated derivative of Fmoc-D-phenylalanine, for its application in research and development. It includes a summary of suppliers and pricing, a detailed experimental protocol for its use in solid-phase peptide synthesis (SPPS), and visualizations of the synthetic workflow and its chemical structure.

Introduction

This compound is the N-α-9-fluorenylmethoxycarbonyl (Fmoc) protected form of D-phenylalanine, where eight hydrogen atoms on the phenyl ring and the α- and β-carbons have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various scientific applications, particularly in peptide and protein research. The incorporation of D-amino acids can enhance peptide stability against enzymatic degradation, a crucial aspect in drug development.[1][2] The primary application of this compound is in solid-phase peptide synthesis (SPPS), where it serves as a building block for creating isotopically labeled peptides. These labeled peptides are instrumental in quantitative proteomics, serving as internal standards for mass spectrometry-based analyses, and in biomolecular NMR studies.[3] The deuterium labeling allows for the differentiation and quantification of peptides in complex biological samples and can also be used to study pharmacokinetic and metabolic profiles of peptide-based drugs.[4]

Suppliers and Pricing

The availability and pricing of this compound can vary among suppliers. Below is a summary of known suppliers and their publicly available pricing information. Please note that for some suppliers, a formal quote is required.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) | Notes |

| Cambridge Isotope Laboratories, Inc. | DLM-8752-0.25 | 98% | 0.25 g | $695.00 | Price as of late 2025.[3] |

| MedchemExpress | HY-W010041S1 | Not Specified | Not Specified | Get Quote | Offers various deuterated and isotopically labeled compounds. |

| Chem-Impex International, Inc. | Not Specified | ≥ 99.5% (Chiral HPLC) | Not Specified | Not Specified | General supplier of amino acid derivatives. |

| BLD Pharm | Not Specified | Not Specified | Not Specified | Not Specified | Requires inquiry for pricing and availability. |

| ChemPep Inc. | 101403 | Not Specified | Not Specified | Not Specified | Specializes in peptides and amino acid derivatives. |

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the incorporation of this compound into a peptide chain using manual Fmoc-based solid-phase peptide synthesis. This protocol is a general guideline and may require optimization based on the specific peptide sequence and scale of the synthesis.

Materials and Reagents:

-

This compound

-

Rink Amide MBHA resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Washing solvents: DMF, DCM, Isopropanol

-

Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

-

Dry ether for precipitation

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times), and then DMF (3-5 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To monitor the reaction completion, a Kaiser test can be performed.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times), DCM (3-5 times), and Isopropanol (3 times) to remove excess reagents and by-products.

-

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

-

Final Fmoc Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the TFA filtrate to cold dry ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualizations

The following diagrams illustrate the chemical structure of this compound and the general workflow of the solid-phase peptide synthesis described in the protocol.

Caption: Chemical Structure of this compound.

Note: A placeholder is used for the D-Phenylalanine-d8 image in the DOT script above. A real implementation would require a valid image URL for the structure.

Caption: General Workflow for Fmoc Solid-Phase Peptide Synthesis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Storage and Handling of Fmoc-D-Phe-OH-d8

This guide provides a comprehensive overview of the best practices for the storage and handling of this compound, a deuterated derivative of Fmoc-D-phenylalanine. This compound is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the development of peptide-based therapeutics where isotopic labeling is desired for analytical purposes such as mass spectrometry. Given the limited direct data on the d8 variant, this guide synthesizes information from its non-deuterated counterpart, Fmoc-D-Phe-OH, and related deuterated amino acids.

Compound Properties

This compound is a protected amino acid where the D-enantiomer of phenylalanine has deuterium atoms incorporated into its structure. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino terminus is essential for its use in SPPS, as it can be readily removed under mild basic conditions.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₄H₁₃D₈NO₄ | Inferred |

| Appearance | White to off-white powder | [1] |

| Purity | ≥98% | [2] |

| Storage (Powder) | -20°C for up to 3 years; 2-8°C for up to 2 years | [3][4] |

| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month |

Storage and Stability

Proper storage of this compound is crucial to maintain its integrity and purity. The compound is sensitive to moisture and should be stored in a desiccated environment.

Table 2: Recommended Storage Conditions

| Form | Temperature | Duration | Notes |

| Powder | -20°C | Up to 3 years | For long-term storage. |

| 2-8°C | Up to 2 years | For short to medium-term storage. | |

| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |

| -20°C | Up to 1 month | For working solutions. |

To prevent degradation, it is recommended to handle the compound in a dry, inert atmosphere where possible.

Handling and Safety

This compound should be handled in a well-ventilated area, preferably a fume hood, to avoid inhalation of the powder. Standard personal protective equipment (PPE) should be worn.

Table 3: Safety and Handling Precautions

| Precaution | Specification | Rationale |

| Ventilation | Fume hood | To minimize inhalation of dust. |

| Eye Protection | Safety goggles | To protect against eye irritation. |

| Skin Protection | Gloves (e.g., nitrile) | To prevent skin irritation. |

| Respiratory Protection | Dust mask (e.g., N95) | Recommended when handling large quantities. |

In case of a spill, sweep up the solid material and place it in a suitable container for disposal. Avoid generating dust.

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis. Below is a generalized protocol for its use.

Protocol 1: Dissolution for Stock Solution Preparation

-

Preparation : Bring the sealed vial of this compound to room temperature before opening to prevent condensation.

-

Solvent Selection : A common solvent is dimethyl sulfoxide (DMSO).

-

Dissolution : Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 100 mg/mL).

-

Sonication : If necessary, sonicate the solution to ensure complete dissolution.

-

Storage : Aliquot the stock solution into smaller volumes and store at -80°C.

Protocol 2: Incorporation into a Peptide Sequence via SPPS

This protocol assumes a standard Fmoc-SPPS workflow on a resin support.

-

Fmoc Deprotection : Treat the resin-bound peptide with a solution of piperidine in a suitable solvent (e.g., 20% piperidine in DMF) to remove the Fmoc group from the N-terminus of the growing peptide chain.

-

Washing : Thoroughly wash the resin with the synthesis solvent (e.g., DMF) to remove the piperidine and by-products.

-

Amino Acid Activation : Activate the this compound by reacting it with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in the synthesis solvent.

-

Coupling : Add the activated this compound solution to the resin and allow the reaction to proceed for the required time to couple the amino acid to the N-terminus of the peptide.

-

Washing : Wash the resin to remove any unreacted amino acid and coupling reagents.

-

Repeat : Repeat the deprotection, washing, activation, and coupling steps for each subsequent amino acid in the peptide sequence.

Visualized Workflows

The following diagrams illustrate key workflows for the handling and use of this compound.

References

Safety Data Sheet: Fmoc-D-Phe-OH-d8 - An In-depth Technical Guide

This guide provides a comprehensive overview of the safety, handling, and physicochemical properties of Fmoc-D-Phe-OH-d8 (N-((9H-fluoren-9-yl)methoxy)carbonyl)-D-phenylalanine-d8). The information presented is compiled from available safety data sheets and product information for the non-deuterated analog, Fmoc-D-Phe-OH, and related deuterated compounds, intended to provide a robust safety framework for researchers, scientists, and drug development professionals.

Physicochemical and Safety Data

The following tables summarize the key quantitative data for Fmoc-D-Phe-OH and its deuterated analog. Due to the limited availability of a specific safety data sheet for the d8 variant, data for the non-deuterated form is provided as a close surrogate.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₄H₁₃D₈NO₄ | N/A |

| Molecular Weight | 395.48 g/mol | [1] |

| Appearance | White to off-white powder/solid | [2][3] |

| Melting Point | 180 - 195 °C | [3] |

| Boiling Point | ~620.1 °C at 760 mmHg (estimate) | [4] |

| Solubility | Soluble in DMSO (100 mg/mL) | |

| Storage Temperature | 2-8°C |

Table 2: Toxicological and Hazard Data

| Hazard Information | Data | Source |

| Acute Toxicity | No data available | |

| Skin Corrosion/Irritation | No data available | |

| Serious Eye Damage/Irritation | No data available | |

| Carcinogenicity | Not identified as a carcinogen by IARC | |

| GHS Classification | Not classified as a hazardous substance |

Experimental Protocols and Handling

The following protocols are derived from standard safety data sheets for handling chemical compounds of this nature.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure.

-

Eye Protection : Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.

-

Hand Protection : Handle with chemically resistant gloves that have been inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices.

-

Body Protection : Wear a laboratory coat. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

-

Respiratory Protection : For operations that may generate dust, a NIOSH-approved N95 dust mask is recommended.

First-Aid Measures

In the event of exposure, follow these first-aid protocols:

-

If Inhaled : Move the person into fresh air. If not breathing, give artificial respiration.

-

In Case of Skin Contact : Wash off with soap and plenty of water.

-

In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes.

-

If Swallowed : Never give anything by mouth to an unconscious person. Rinse mouth with water.

Spillage and Disposal

-

Accidental Release : Avoid dust formation. Sweep up and shovel the material. Keep in suitable, closed containers for disposal. Do not let the product enter drains.

-

Waste Disposal : Dispose of waste in accordance with federal, state, and local environmental control regulations.

Visualized Workflows

The following diagrams illustrate key workflows for handling and responding to incidents involving this compound.

Caption: General workflow for safe handling of this compound.

Caption: First-aid and emergency response for exposure incidents.

References

Isotopic purity of Fmoc-D-Phe-OH-d8

An In-Depth Technical Guide to the Isotopic Purity of Fmoc-D-Phe-OH-d8

For researchers, scientists, and drug development professionals, the precise characterization of isotopically labeled compounds is paramount for ensuring the accuracy and reproducibility of experimental results. This technical guide provides a comprehensive overview of the isotopic purity of Fmoc-D-phenylalanine-d8 (this compound), a deuterated amino acid derivative widely used in mass spectrometry-based proteomics, nuclear magnetic resonance (NMR) studies, and as an internal standard in pharmacokinetic analyses.

Data Presentation

The quantitative data for this compound is summarized in the tables below. Table 1 outlines the general physicochemical properties, while Table 2 provides a representative isotopic purity analysis. It is important to note that the isotopic distribution can vary between different synthetic batches, and users should always refer to the Certificate of Analysis provided by the supplier for lot-specific data.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-D-phenylalanine-d8 |

| Synonyms | This compound, Fmoc-D-phenylalanine (ring-d5, α-d1, β-d2) |

| Molecular Formula | C₂₄H₁₃D₈NO₄ |

| Molecular Weight | 395.48 g/mol |

| CAS Number | 86123-10-6 (unlabeled), 1353853-39-0 (labeled, for L-isomer) |

| Appearance | White to off-white powder |

| Chemical Purity | ≥98% |

| Storage Conditions | Store at 2-8°C, desiccated and protected from light. |

Table 2: Representative Isotopic Purity of this compound

| Isotopic Species | Abbreviation | Representative Abundance (%) |

| Deuterium (d8) | d8 | > 98% |

| Deuterium (d7) | d7 | < 2% |

| Deuterium (d6) | d6 | < 0.5% |

| Unlabeled (d0) | d0 | < 0.1% |

Note: The data in this table is representative and may not reflect the exact isotopic distribution of a specific product lot.

Experimental Protocols

The isotopic purity of this compound is typically determined using mass spectrometry and NMR spectroscopy.

Determination of Isotopic Purity by Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the isotopic distribution of a labeled compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as acetonitrile or methanol.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used for analysis.

-

Ionization: Electrospray ionization (ESI) is a common method for generating ions of the analyte.

-

Data Acquisition: The mass spectrum is acquired in full scan mode to observe the molecular ion cluster.

-

Data Analysis: The relative intensities of the peaks corresponding to the different isotopic species (d8, d7, d6, etc.) are measured to calculate the isotopic distribution.

Confirmation of Deuteration by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the positions of the deuterium atoms and to assess the degree of deuteration.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃).

-

¹H NMR Spectroscopy: The absence of signals in the regions corresponding to the aromatic and aliphatic protons of the phenylalanine moiety confirms a high level of deuteration.

-

²H NMR Spectroscopy: The presence of signals in the deuterium spectrum confirms the incorporation of deuterium into the molecule.

-

¹³C NMR Spectroscopy: The carbon signals for the deuterated positions will show coupling to deuterium, resulting in characteristic multiplets.

Mandatory Visualization

The following diagrams illustrate a general workflow for the synthesis and a typical application of this compound.

Caption: General synthetic workflow for this compound.

Caption: Use of this compound in quantitative proteomics.

Methodological & Application

Application Notes and Protocols for Fmoc-D-Phe-OH-d8 in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Fmoc-D-Phe-OH-d8 in solid-phase peptide synthesis (SPPS). The incorporation of deuterated amino acids, such as D-phenylalanine-d8, into peptide sequences is a critical strategy in modern drug discovery and development. Deuteration can significantly enhance the metabolic stability of peptides by fortifying C-H bonds susceptible to enzymatic degradation, thereby improving pharmacokinetic profiles.[1][2] Furthermore, the use of stable isotope-labeled amino acids is invaluable for quantitative proteomics and for elucidating peptide structures and dynamics using advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[2][3]

Physicochemical Properties and Handling

This compound is a deuterated analog of Fmoc-D-Phe-OH, where eight hydrogen atoms on the phenylalanine side chain have been replaced with deuterium. This isotopic substitution results in a higher molecular weight compared to the non-deuterated counterpart.

Table 1: Physicochemical Data of this compound vs. Fmoc-D-Phe-OH

| Property | This compound (Expected) | Fmoc-D-Phe-OH |

| Molecular Formula | C₂₄H₁₃D₈NO₄ | C₂₄H₂₁NO₄ |

| Molecular Weight | ~395.5 g/mol | 387.43 g/mol |

| Appearance | White to off-white powder | White to off-white powder |

| Storage Conditions | 2-8°C, desiccated | 2-8°C, desiccated |

Handling and Storage: this compound should be stored in a cool, dry place to prevent degradation. As with all Fmoc-protected amino acids, it is crucial to handle the compound in a moisture-free environment to avoid hydrolysis of the Fmoc group.

Applications in Peptide Synthesis

The incorporation of this compound into peptide sequences offers several advantages:

-

Enhanced Metabolic Stability: The primary application is to increase the resistance of peptides to enzymatic degradation, particularly by cytochrome P450 enzymes. The kinetic isotope effect associated with the cleavage of a C-D bond compared to a C-H bond can significantly slow down metabolism, leading to a longer in vivo half-life of the peptide therapeutic.[1]

-

Internal Standard for Mass Spectrometry: Peptides containing D-Phe-d8 serve as excellent internal standards for quantitative mass spectrometry-based assays (e.g., LC-MS/MS) in pharmacokinetic and metabolism studies.

-

NMR Structural Studies: The unique NMR signature of deuterium can be used to simplify complex proton NMR spectra of peptides, aiding in structural elucidation and conformational analysis.

Experimental Protocols for SPPS

The following protocols are based on standard Fmoc-SPPS chemistry and are applicable for the incorporation of this compound. While the kinetic isotope effect is a known phenomenon, it is generally not expected to significantly alter the reaction times for coupling and deprotection under standard SPPS conditions. However, optimization may be beneficial for particularly sensitive sequences.

General SPPS Workflow

The overall workflow for incorporating this compound is consistent with standard Fmoc-SPPS.

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Protocol 1: Fmoc Deprotection

The removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is a critical step.

Table 2: Reagents and Parameters for Fmoc Deprotection

| Reagent | Concentration | Treatment Time | Number of Treatments |

| Piperidine in DMF | 20% (v/v) | 5-10 minutes | 2 |

Procedure:

-

Swell the peptide-resin in N,N-dimethylformamide (DMF).

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for the specified time.

-

Drain the deprotection solution.

-

Repeat the treatment with fresh deprotection solution.

-

Wash the resin thoroughly with DMF to remove residual piperidine and dibenzofulvene-piperidine adduct.

Caption: Workflow for Fmoc deprotection in SPPS.

Protocol 2: Coupling of this compound

The coupling of the deuterated amino acid to the deprotected N-terminus of the peptide-resin requires activation of the carboxylic acid.

Table 3: Common Coupling Reagents and Conditions

| Coupling Reagent | Equivalents (AA:Reagent:Base) | Solvent | Coupling Time |

| HBTU/DIPEA | 4:3.95:6 | DMF | 30-60 min |

| HATU/DIPEA | 4:3.95:6 | DMF | 30-60 min |

| DIC/HOBt | 4:4:4 | DMF | 60-120 min |

Procedure:

-

In a separate vessel, dissolve this compound and the coupling reagent (e.g., HBTU) in DMF.

-

Add the base (e.g., DIPEA) to the activation mixture and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for the specified coupling time.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling step should be repeated.

-

Wash the resin thoroughly with DMF.

Caption: Workflow for amino acid coupling in SPPS.

Protocol 3: Cleavage and Global Deprotection

After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.

Table 4: Common Cleavage Cocktails

| Reagent Cocktail | Composition (v/v/v) | Application Notes |

| Reagent K | TFA/Thioanisole/Water/Phenol/EDT (82.5:5:5:5:2.5) | A robust, general-purpose cleavage cocktail. |

| TFA/TIS/Water | TFA/Triisopropylsilane/Water (95:2.5:2.5) | A common and effective cocktail for many sequences. |

Procedure:

-

Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry under vacuum.

-

Add the cleavage cocktail to the resin in a well-ventilated fume hood.

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail.

-

Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide pellet under vacuum.

Analytical Characterization

Following synthesis and purification (typically by reverse-phase HPLC), the identity and purity of the deuterated peptide should be confirmed using mass spectrometry.

Table 5: Expected Mass Spectrometry Results

| Analytical Technique | Expected Observation |

| Mass Spectrometry (MS) | The molecular weight of the peptide will be increased by 8 Da for each incorporated D-Phe-d8 residue compared to its non-deuterated counterpart. |

| Tandem MS (MS/MS) | Fragmentation analysis will confirm the peptide sequence. The fragment ions containing the D-Phe-d8 residue will show a corresponding mass shift. |

The successful incorporation of this compound into synthetic peptides provides a powerful tool for enhancing their therapeutic potential and for detailed bioanalytical studies. The protocols outlined above, based on standard and well-established SPPS methodologies, should serve as a reliable starting point for researchers.

References

Application Notes and Protocols for Peptide Labeling with Fmoc-D-Phe-OH-d8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in peptide research and drug development, enabling precise quantitative analysis and the study of molecular interactions. Fmoc-D-Phe-OH-d8 is a deuterated, Fmoc-protected D-phenylalanine derivative used as a building block in solid-phase peptide synthesis (SPPS). The incorporation of this isotopically labeled amino acid introduces a specific mass shift in the resulting peptide, facilitating its use as an internal standard in mass spectrometry-based assays for applications such as pharmacokinetic studies and quantitative proteomics. The D-configuration of the amino acid also confers resistance to enzymatic degradation, potentially increasing the peptide's in vivo stability.

These application notes provide detailed protocols for the incorporation of this compound into synthetic peptides and their subsequent analysis.

Key Applications

-

Quantitative Mass Spectrometry: Peptides labeled with this compound serve as ideal internal standards for quantifying their non-labeled counterparts in complex biological matrices.

-

Pharmacokinetic (PK) Studies: The enhanced stability and distinct mass signature of d8-labeled peptides allow for accurate tracking and quantification in PK assays.

-

Drug Development: The use of deuterated peptides can improve pharmacokinetic profiles by altering metabolic pathways.[1]

-

Structural Biology: Deuterated amino acids are utilized in NMR studies to simplify spectra and aid in structure determination.

Data Presentation: Expected Mass Shifts in Mass Spectrometry

The primary advantage of using this compound is the introduction of a predictable mass shift in the resulting peptide. The eight deuterium atoms replace eight hydrogen atoms in the phenylalanine side chain, resulting in a mass increase. This allows for the clear differentiation of the labeled ("heavy") peptide from the unlabeled ("light") peptide in a mass spectrometer.

| Parameter | Unlabeled Phenylalanine (Phe) | Deuterated Phenylalanine (Phe-d8) | Mass Difference (Da) |

| Molecular Weight of Amino Acid Residue | 147.068 | 155.118 | +8.050 |

| Monoisotopic Mass of a Model Peptide (e.g., G-F-A) | 279.132 | 287.182 | +8.050 |

| Observed m/z in MS ([M+H]⁺) | 280.140 | 288.190 | +8.050 |

Experimental Protocols

Protocol 1: Incorporation of this compound using Manual Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing a D-phenylalanine-d8 residue using standard Fmoc chemistry.

Materials and Reagents:

-

Rink Amide MBHA resin (or other suitable resin)

-

Fmoc-protected amino acids (including this compound)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution and repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times).

-

-

Amino Acid Coupling (for this compound and other amino acids):

-

In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm complete coupling (ninhydrin test; beads should remain colorless). If the test is positive (blue beads), repeat the coupling step.

-

Wash the resin with DMF (3 times).

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical HPLC.

Protocol 2: Analysis of Labeled Peptide by Mass Spectrometry

This protocol provides a general procedure for the analysis of a peptide containing D-Phe-d8 by LC-MS.

Materials and Reagents:

-

Purified labeled peptide

-

Unlabeled peptide standard (for comparison)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

LC-MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation: Dissolve the purified labeled peptide and the unlabeled standard in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a final concentration of approximately 1 mg/mL. For quantitative analysis, prepare a mixed sample containing a known concentration of both the labeled and unlabeled peptides.

-

LC Separation:

-

Inject the sample onto a C18 reverse-phase column.

-

Elute the peptides using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

-

-

MS Detection:

-

Acquire mass spectra in positive ion mode using ESI.

-

Perform a full scan to determine the mass-to-charge ratio (m/z) of the intact peptides.

-

Perform tandem MS (MS/MS) to confirm the peptide sequence through fragmentation.

-

Expected Results:

The full scan mass spectrum should show two distinct peaks for the unlabeled and d8-labeled peptides, separated by approximately 8 Da (or 4 Da for a doubly charged ion, and so on). The MS/MS spectrum will show fragmentation patterns characteristic of the peptide sequence, with the fragment ions containing the D-Phe-d8 residue exhibiting the corresponding mass shift.

Visualizations

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Workflow for Mass Spectrometry Analysis of Labeled Peptides.

Caption: Generic GPCR Signaling Pathway.

References

Application Notes and Protocols for Fmoc-D-Phe-OH-d8 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Phe-OH-d8 is a deuterated, Fmoc-protected D-phenylalanine derivative that serves as a high-purity internal standard for quantitative mass spectrometry (MS). Its chemical structure, incorporating eight deuterium atoms, provides a distinct mass shift from its unlabeled counterpart, Fmoc-D-Phe-OH, without significantly altering its chemical properties. This makes it an ideal tool for isotope dilution mass spectrometry, a gold-standard technique for accurate and precise quantification of analytes in complex matrices. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group makes this compound particularly suitable for applications in solid-phase peptide synthesis (SPPS) and subsequent quantitative analysis of the synthesized peptides.

This document provides detailed application notes and protocols for the use of this compound in two primary research areas: as an internal standard for the quantification of free D-phenylalanine and for the monitoring and quantification of peptides synthesized using Fmoc chemistry.

Core Applications

This compound is primarily utilized in two key mass spectrometry applications:

-

Quantitative Analysis of D-Phenylalanine: As a stable isotope-labeled internal standard, it is used for the accurate quantification of D-phenylalanine in various biological and chemical samples.

-

Monitoring and Quantification of Peptide Synthesis: In solid-phase peptide synthesis (SPPS), it can be incorporated into a peptide sequence to serve as an internal standard for the quantification of the final peptide product. The Fmoc group is also a useful chromophore for monitoring reaction completion.

Application 1: Quantification of D-Phenylalanine in Biological Samples

This protocol outlines the use of this compound as an internal standard for the quantification of D-phenylalanine in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol

1. Sample Preparation:

-

To 100 µL of plasma sample, add 300 µL of acetonitrile containing a known concentration of this compound (e.g., 100 ng/mL).[1]

-

Vortex the mixture for 30 seconds to precipitate proteins.[1]

-

Centrifuge the sample at 12,000 rpm for 5 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Fmoc-D-Phe-OH: Precursor Ion (m/z) -> Product Ion (m/z) (To be determined by infusion of the unlabeled standard)

-

This compound: Precursor Ion (m/z) -> Product Ion (m/z) (To be determined by infusion of the deuterated standard)

-

-

Instrument Parameters: Optimize collision energy and other instrument-specific parameters for maximum signal intensity.

-

3. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte (Fmoc-D-Phe-OH) to the internal standard (this compound) against the concentration of the analyte standards.

-

Determine the concentration of D-phenylalanine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method using this compound as an internal standard for the quantification of D-phenylalanine.

| Parameter | Expected Performance |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1-10 ng/mL |

| Accuracy (% Bias) | Within ±15% |

| Precision (% CV) | < 15% |

| Recovery | 85-115% |

Experimental Workflow Diagram

Caption: Workflow for the quantification of D-phenylalanine using this compound.

Application 2: Monitoring and Quantification of Peptides in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the use of this compound as a labeled amino acid incorporated into a synthetic peptide for subsequent quantification of the final peptide product by LC-MS/MS.

Experimental Protocol

1. Peptide Synthesis:

-

Perform solid-phase peptide synthesis (SPPS) using standard Fmoc chemistry.

-

At the desired position in the peptide sequence, incorporate this compound instead of the standard Fmoc-D-Phe-OH.

-

After synthesis is complete, cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

-

Precipitate the crude peptide with cold diethyl ether, centrifuge, and dry the pellet.

2. Sample Preparation for Quantification:

-

Accurately weigh a known amount of the crude or purified peptide containing the deuterated label.

-

Prepare a stock solution of the peptide in a suitable solvent (e.g., water with 0.1% formic acid).

-

Create a calibration curve using a non-labeled synthetic peptide of the same sequence as the analyte.

-

Prepare samples for analysis by spiking a known amount of the deuterated peptide internal standard into each calibration standard and unknown sample.

3. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reversed-phase column suitable for peptide separations.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient optimized for the separation of the target peptide.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: ESI, positive mode.

-

Scan Type: MRM.

-

MRM Transitions:

-

Analyte Peptide: Select appropriate precursor (charge state) and product ions.

-

Deuterated Peptide IS: Select the corresponding precursor and product ions, accounting for the mass shift due to the d8 label.

-

-

4. Data Analysis:

-

Calculate the peak area ratio of the analyte peptide to the deuterated internal standard peptide.

-

Construct a calibration curve and determine the concentration of the peptide in your samples.

Quantitative Data

The following table shows representative data for the quantification of a synthetic peptide using a deuterated analog as an internal standard.

| Parameter | Expected Performance |

| Linearity (r²) | > 0.995 |

| LLOQ | 0.5-5 ng/mL |

| Accuracy (% Bias) | Within ±15% |

| Precision (% CV) | < 15% |

Peptide Synthesis and Quantification Workflow

Caption: Workflow for SPPS and quantification using a deuterated peptide internal standard.

Conclusion

This compound is a versatile and reliable internal standard for mass spectrometry-based quantification. Its application in both the analysis of free D-phenylalanine and in the quantification of synthetic peptides makes it a valuable tool for researchers in metabolomics, proteomics, and drug development. The protocols and data presented here provide a framework for the successful implementation of this compound in your research workflows.

References

Application Notes & Protocols: Quantitative Proteomics Using Fmoc-D-Phe-OH-d8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling coupled with mass spectrometry has become an indispensable tool for quantitative proteomics, enabling the accurate determination of protein abundance changes in complex biological samples. While metabolic labeling techniques like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) traditionally utilize L-amino acids, there is growing interest in the role of D-amino acids in various physiological and pathological processes. D-amino acids have been identified in living organisms and are often associated with aging, neurological disorders, and bacterial cell wall biosynthesis.[1] The development of methods to quantify proteins and peptides containing D-amino acids is therefore of significant interest.

Fmoc-D-Phe-OH-d8 is a deuterated, Fmoc-protected D-isomer of phenylalanine. Due to the D-configuration, it is not incorporated into proteins during standard ribosomal protein synthesis in vivo.[2][3][4] The Fmoc protecting group also prevents its direct use in metabolic labeling protocols. Therefore, the primary application of this compound in a quantitative proteomics context is as an internal standard for the accurate quantification of specific D-phenylalanine-containing peptides by mass spectrometry. This is particularly relevant in targeted proteomics studies, such as those involving neuropeptides or bacterial peptides, where D-amino acid incorporation can occur through post-translational modifications or non-ribosomal peptide synthesis.

This document provides detailed application notes and a protocol for the use of this compound as a component in a heavy-labeled internal standard for the targeted quantification of a D-phenylalanine-containing peptide.

Application: Targeted Quantification of a D-Phe Containing Neuropeptide

This hypothetical application focuses on the quantification of a neuropeptide containing a D-phenylalanine residue, which is known to be involved in a specific signaling pathway. The presence of the D-amino acid makes the peptide resistant to degradation by certain proteases, prolonging its signaling activity. A change in the abundance of this neuropeptide may be associated with a neurological disorder.

Objective: To accurately quantify the absolute amount of the D-Phe containing neuropeptide "NeuroPep-D" in cerebrospinal fluid (CSF) samples from a healthy control group and a disease model group using a heavy-labeled internal standard.

Internal Standard: A synthetic version of NeuroPep-D will be created using this compound in place of the native D-Phe. This heavy-labeled peptide will serve as the internal standard for mass spectrometry analysis.

Experimental Workflow

The overall experimental workflow for this application is depicted below.

Caption: Workflow for targeted quantification of a D-Phe peptide.

Protocols

Protocol 1: Synthesis of Heavy-Labeled Internal Standard

The heavy-labeled internal standard peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols. This compound is used in place of the standard Fmoc-D-Phe-OH at the corresponding position in the peptide sequence.

-

Resin Preparation: Start with a suitable resin for peptide synthesis (e.g., Rink Amide resin).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a 20% piperidine solution in DMF.

-

Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (or this compound if it's the C-terminal residue) using a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIPEA) and couple it to the deprotected resin.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents.

-

Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence, using this compound at the appropriate position.

-

Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).

-

Purification and Quantification: Purify the heavy-labeled peptide using reverse-phase HPLC. Confirm the mass of the purified peptide by mass spectrometry and accurately determine its concentration.

Protocol 2: Sample Preparation and Analysis

-

Sample Collection: Collect CSF samples from the control and disease groups.

-

Internal Standard Spiking: Add a known amount of the purified heavy-labeled internal standard peptide to each CSF sample. The amount should be in a similar range to the expected endogenous peptide concentration.

-

Peptide Enrichment: Use a solid-phase extraction (SPE) method (e.g., C18 cartridge) to enrich for the peptides in the CSF samples and remove interfering substances.

-

LC-MS/MS Analysis:

-